2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
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Overview
Description
2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a complex organic compound that features a pyrrolidine ring, an amino group, and a benzyl-isopropyl-amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Benzyl-Isopropyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl chloride and isopropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
- 2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
- 2-Amino-1-{2-[(benzyl-propyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Uniqueness
2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness may result in different reactivity and interaction profiles compared to similar compounds, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-1-[2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14(2)19(12-15-7-4-3-5-8-15)13-16-9-6-10-20(16)17(21)11-18/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJOLDJGJYZJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)CN)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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